5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-7-methyl-1,3-benzoxathiol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJLTTCYUKKPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Quinone-Thiourea Condensation Under Acidic Conditions
This one-step method leverages methyl-substituted quinones and thiourea to form the benzoxathiolone ring. The reaction proceeds via nucleophilic attack of thiourea’s sulfur atom on the quinone’s carbonyl group, followed by cyclization.
Representative Procedure :
- Dissolve 2-methyl-1,4-benzoquinone (10 g, 0.07 mol) in glacial acetic acid (50 mL).
- Add thiourea (8.4 g, 0.11 mol) dissolved in 2N HCl (100 mL) dropwise under stirring.
- Heat at 60°C for 3 hours, then cool to precipitate the product.
- Filter and recrystallize from methanol to obtain white crystals (Yield: 72%).
Key Data :
| Quinone Derivative | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Methyl-1,4-benzoquinone | HCl | 60 | 72 |
| 2,5-Dimethyl-1,4-benzoquinone | H₂SO₄ | 70 | 68 |
Advantages :
- Single-step synthesis minimizes intermediate purification.
- Electron-donating methyl groups enhance quinone reactivity.
Limitations :
- Competing side reactions occur with electron-deficient quinones.
Nitration and Reduction of 7-Methyl-6-hydroxybenzo[d]oxathiol-2-one
This two-step approach introduces functional groups sequentially, enabling precise regiocontrol.
Nitration at the 5-Position
Procedure :
- Suspend 7-methyl-6-hydroxybenzo[d]oxathiol-2-one (5 mmol) in dichloromethane (30 mL).
- Add 65% HNO₃ (2.5 mL) dropwise at 0°C.
- Stir for 4 hours at room temperature, then quench with ice water.
- Extract with CH₂Cl₂, dry over Na₂SO₄, and evaporate to isolate the nitro derivative (Yield: 75%).
Catalytic Hydrogenation
Procedure :
- Dissolve the nitro intermediate (3 mmol) in ethanol (50 mL).
- Add 10% Pd/C (0.1 g) and hydrogenate at 50°C under 7 bar H₂ pressure.
- Filter and concentrate to obtain the amino intermediate (Yield: 85%).
Optimization Insight :
Direct Methylation of 5-Hydroxy-1,3-benzoxathiol-2-one
Post-synthetic methylation allows selective introduction of the 7-methyl group.
Procedure :
- Dissolve 5-hydroxy-1,3-benzoxathiol-2-one (5 mmol) in acetone (30 mL).
- Add methyl iodide (7.5 mmol) and anhydrous K₂CO₃ (10 mmol).
- Reflux for 8 hours, then filter and concentrate.
- Purify via column chromatography (Hexane:EtOAc, 3:1) to isolate the 7-methyl derivative (Yield: 58%).
Challenges :
- Competing O-methylation requires careful stoichiometric control.
Comparative Analysis of Synthetic Methods
| Method | Steps | Average Yield (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Quinone-Thiourea | 1 | 70 | Rapid, scalable | Limited to electron-rich quinones |
| Nitration-Reduction | 2 | 80 | High regioselectivity | Requires high-pressure hydrogenation |
| Direct Methylation | 1 | 58 | Post-synthetic flexibility | Low yield due to side reactions |
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce new functional groups into the benzoxathiol ring .
Scientific Research Applications
5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential therapeutic applications.
Medicine: Investigating its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one
- Molecular Formula : C₈H₆O₃S
- Molecular Weight : 182.20 g/mol (calculated based on and ).
- CAS Registry Number: Not explicitly provided, but structurally related compounds (e.g., 5-hydroxy-1,3-benzoxathiol-2-one) have CAS 7735-56-0 .
Structural Features :
The compound consists of a benzoxathiolone core (a benzene ring fused with an oxathiolone heterocycle) substituted with a hydroxyl (-OH) group at position 5 and a methyl (-CH₃) group at position 5. This substitution pattern influences its electronic properties, solubility, and biological activity .
For example, methylation of 5-hydroxy-1,3-benzoxathiol-2-one with methyl iodide yields 5-methoxy derivatives .
The biological and chemical properties of this compound are contextualized below against key structural analogs:
Table 1: Structural and Functional Comparison of Benzoxathiolone Derivatives
Key Comparative Insights:
Anticancer Activity :
- 6-Methoxy derivative (Compound 7): Exhibits selective cytotoxicity against melanoma cells (SKMEL-19) with an IC₅₀ of 3.3 µM, while sparing normal fibroblasts (MRC-5) .
- 5-Hydroxy-7-methyl analog : While direct data are lacking, its methyl group may confer metabolic stability compared to hydroxylated analogs, a feature critical for drug bioavailability .
Enzyme Inhibition :
- MAO Inhibition : 5-Methoxy derivatives show potent MAO-B inhibition (IC₅₀ ~ 0.1 µM), making them candidates for Parkinson’s disease. The hydroxyl group in 5-hydroxy-7-methyl may reduce MAO affinity due to hydrogen bonding differences .
- Carbonic Anhydrase II : Tioxolone (6-hydroxy) inhibits this enzyme, suggesting that hydroxyl positioning critically modulates target specificity .
Antimicrobial and Antifungal Activity :
- Compound 16m (a benzothiazole derivative): Demonstrates broad-spectrum antifungal activity against Candida spp. (MIC = 8–32 µg/mL) . The 5-hydroxy-7-methyl analog’s methyl group could similarly enhance hydrophobic interactions with fungal membranes.
Toxicity and Selectivity :
- 6-Methoxy vs. 5-Hydroxy-7-methyl: Methoxy groups generally reduce toxicity compared to hydroxyl groups, as seen in Compound 7’s low cytotoxicity toward normal cells . The methyl group in 5-hydroxy-7-methyl may further mitigate reactive oxygen species (ROS) generation, a common toxicity mechanism of phenolic compounds .
Biological Activity
5-Hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one (also known as 5-hydroxy-1,3-benzoxathiol-2-one) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 174.19 g/mol. The compound features a benzothiazole ring system which is known for its pharmacological potential.
1. Antimicrobial Activity
Research indicates that derivatives of benzoxathiol compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of various benzoxathiol derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined for several compounds, revealing that this compound demonstrates notable activity against specific bacterial strains.
Table 1: Antimicrobial Activity of Benzoxathiol Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 64 | Escherichia coli | |
| 16 | Candida albicans |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (SKMEL-19).
Case Study: Cytotoxicity Assessment
In a recent study, the compound was tested against MCF-7 cells using the MTT assay to determine cell viability:
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 | 10 | 4 |
| A549 | 12 | 3 |
| SKMEL-19 | 8 | 5 |
The selectivity index indicates the compound's potential to preferentially target cancer cells over normal cells.
3. Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The compound was shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| This compound | 85 |
| Ascorbic Acid | 95 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps in reducing oxidative stress.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
